molecular formula C29H34O4 B158796 Estradiol-3-benzoate-17-butyrate CAS No. 63042-18-2

Estradiol-3-benzoate-17-butyrate

Cat. No.: B158796
CAS No.: 63042-18-2
M. Wt: 446.6 g/mol
InChI Key: MKYFGNOOEKZNPW-ZRJUGLEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol-3-benzoate-17-butyrate is a synthetic estrogen ester, specifically a derivative of estradiol. It is used primarily in hormonal birth control and hormone replacement therapy. This compound is known for its ability to act as a prodrug, releasing estradiol in the body, which is a natural and bioidentical form of estrogen .

Mechanism of Action

Target of Action

Estradiol-3-benzoate-17-butyrate (EBB) is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of EBB are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

EBB, being a pro-drug of estradiol, enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .

Pharmacokinetics

Estradiol, the active form of EBB, has very low oral bioavailability on its own (2-10%) due to first-pass metabolism by the gut and the liver . Esterification of estradiol, as in the case of EBB, aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Result of Action

The molecular and cellular effects of EBB’s action are primarily the result of its interaction with the estrogen receptors. This can lead to a variety of effects, including the regulation of gene transcription and the production of messenger RNA . The specific effects can vary depending on the tissues and cells involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol-3-benzoate-17-butyrate is synthesized through the esterification of estradiol with benzoic acid and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to maintain the purity and yield of the product. The final product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Estradiol-3-benzoate-17-butyrate is unique due to its dual esterification, which provides a prolonged release of estradiol compared to other estradiol esters. Similar compounds include:

These compounds differ in their esterification, which affects their pharmacokinetics and duration of action.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYFGNOOEKZNPW-ZRJUGLEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978979
Record name (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63042-18-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-benzoate 17-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63042-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol-3-benzoate-17-n-butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063042182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 3-benzoate 17-butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRA-1,3,5(10)-TRIENE-3,17-DIOL (17.BETA.)-, 3-BENZOATE 17-BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IGI4UMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol-3-benzoate-17-butyrate
Reactant of Route 2
Reactant of Route 2
Estradiol-3-benzoate-17-butyrate
Reactant of Route 3
Reactant of Route 3
Estradiol-3-benzoate-17-butyrate
Reactant of Route 4
Reactant of Route 4
Estradiol-3-benzoate-17-butyrate
Reactant of Route 5
Reactant of Route 5
Estradiol-3-benzoate-17-butyrate
Reactant of Route 6
Estradiol-3-benzoate-17-butyrate
Customer
Q & A

Q1: What is the mechanism of action of Estradiol-3-benzoate-17-butyrate in inhibiting ovulation?

A1: this compound is an estrogen-progestogen combination. While the provided abstract does not delve into specific molecular mechanisms, it highlights the compound's ability to inhibit ovulation when administered parenterally. [] This effect likely stems from the combined actions of the estrogen and progestogen components. Estrogens, like this compound, primarily act by binding to estrogen receptors, influencing gene transcription related to reproductive processes. Progestogens, like dihydroxyprogesterone acetophenide (the other component of the investigated drug), bind to progesterone receptors, further contributing to the suppression of ovulation. The combined effect of these hormonal components disrupts the hormonal cascade necessary for ovulation.

Q2: What were the key findings regarding the efficacy and safety of this compound as an ovulation inhibitor in the presented study?

A2: The study, involving 100 healthy patients over 8 cycles, demonstrated the effectiveness of a single monthly dose of this compound (10 mg) combined with dihydroxyprogesterone acetophenide (150 mg) in inhibiting ovulation. [] The researchers observed the drug's success in preventing sperm progression, indicating its potential contraceptive effect. Importantly, the study highlighted the absence of common side effects often associated with oral contraceptives. [] The researchers concluded that the this compound combination provided a well-tolerated and reversible method of ovulation inhibition. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.